
4-Bromo-6-nitroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-nitroquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H5BrN2O4. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The presence of bromine and nitro groups on the quinoline ring enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-nitroquinoline-3-carboxylic acid typically involves multi-step reactions starting from quinoline derivatives. One common method includes the bromination of quinoline-3-carboxylic acid followed by nitration. The reaction conditions often involve the use of bromine or bromine-containing reagents and nitric acid under controlled temperatures to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to maintain precise control over reaction conditions, thereby improving yield and purity. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to make the process more sustainable.
化学反応の分析
Types of Reactions: 4-Bromo-6-nitroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The carboxylic acid group can be esterified or amidated under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products:
Reduction of the nitro group: 4-Bromo-6-aminoquinoline-3-carboxylic acid.
Esterification: 4-Bromo-6-nitroquinoline-3-carboxylate esters.
科学的研究の応用
4-Bromo-6-nitroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Bromo-6-nitroquinoline-3-carboxylic acid is primarily based on its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to potential antimicrobial or anticancer effects. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.
類似化合物との比較
- 6-Bromoquinoline-3-carboxylic acid
- 4-Bromoquinoline-3-carboxylic acid ethyl ester
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
Comparison: 4-Bromo-6-nitroquinoline-3-carboxylic acid is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activity. Compared to its analogs, this compound offers a broader range of chemical transformations and applications, making it a valuable molecule in various fields of research.
特性
分子式 |
C10H5BrN2O4 |
|---|---|
分子量 |
297.06 g/mol |
IUPAC名 |
4-bromo-6-nitroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrN2O4/c11-9-6-3-5(13(16)17)1-2-8(6)12-4-7(9)10(14)15/h1-4H,(H,14,15) |
InChIキー |
OROFLASUSIZVMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


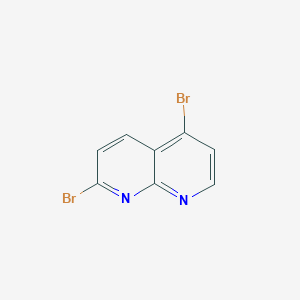
![1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B11836906.png)
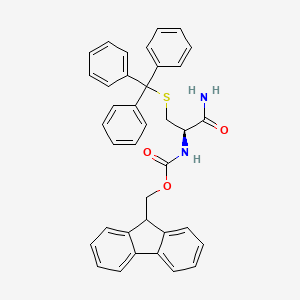
![4-Bromo-1',3-dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11836921.png)
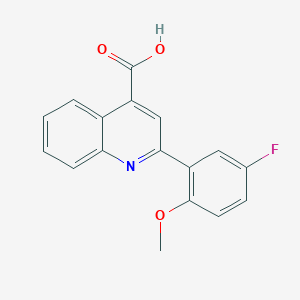


![2-(3-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11836943.png)
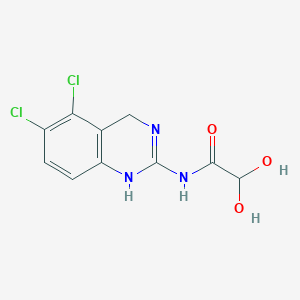
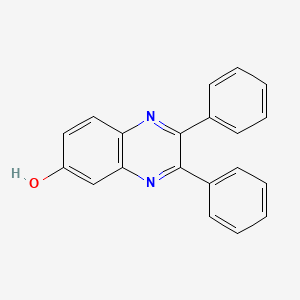



![4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11836961.png)
